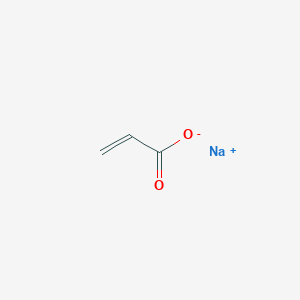
1,8-Bis-(tetramethylguanidino)naphthalene
描述
1,8-Bis-(tetramethylguanidino)naphthalene is a highly basic organic compound known for its superbasic properties. It is often referred to as a “proton sponge” due to its ability to absorb protons efficiently. This compound is characterized by its high basicity, which is significantly higher than that of classical proton sponges like 1,8-bis(dimethylamino)naphthalene .
准备方法
Synthetic Routes and Reaction Conditions
1,8-Bis-(tetramethylguanidino)naphthalene can be synthesized through a multi-step process involving the reaction of naphthalene derivatives with tetramethylguanidine. The typical synthetic route includes:
Nitration of Naphthalene: Naphthalene is nitrated to form 1,8-dinitronaphthalene.
Reduction: The dinitro compound is then reduced to 1,8-diaminonaphthalene.
Guanidination: The diamine is reacted with tetramethylguanidine under controlled conditions to yield this compound
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory procedures with scaling adjustments to accommodate larger quantities. The key steps involve ensuring the purity of intermediates and optimizing reaction conditions to maximize yield and minimize by-products .
化学反应分析
Types of Reactions
1,8-Bis-(tetramethylguanidino)naphthalene undergoes several types of chemical reactions, including:
Protonation: Due to its superbasic nature, it readily accepts protons.
Nucleophilic Substitution: It can participate in nucleophilic substitution reactions, particularly with alkylating agents.
Common Reagents and Conditions
Protonation: Typically involves acids like hydrochloric acid or sulfuric acid.
Nucleophilic Substitution: Common reagents include alkyl halides under mild conditions.
Major Products
Protonation: Forms protonated this compound.
Nucleophilic Substitution: Yields substituted naphthalene derivatives.
科学研究应用
1,8-Bis-(tetramethylguanidino)naphthalene has a wide range of applications in scientific research:
Chemistry: Used as a strong base in organic synthesis and catalysis.
Biology: Investigated for its potential in biochemical assays due to its proton-absorbing properties.
Medicine: Explored for its role in drug development, particularly in designing compounds with high basicity.
Industry: Utilized in the production of polymers and other materials requiring strong bases
作用机制
The mechanism of action of 1,8-Bis-(tetramethylguanidino)naphthalene primarily involves its ability to act as a proton sponge. The compound’s structure allows it to efficiently absorb protons, stabilizing the resulting cation through resonance and steric effects. This high proton affinity is due to the presence of tetramethylguanidino groups, which provide a strong electron-donating environment .
相似化合物的比较
Similar Compounds
1,8-Bis(dimethylamino)naphthalene: A classical proton sponge with lower basicity compared to 1,8-Bis-(tetramethylguanidino)naphthalene.
1,5-Diazabicyclo[4.3.0]non-5-ene: Another strong base but with different structural properties.
1,1,3,3-Tetramethylguanidine: A strong base used in various chemical reactions
Uniqueness
This compound stands out due to its exceptionally high basicity and stability. Its ability to act as a superbasic proton sponge makes it unique among similar compounds, providing advantages in both synthetic and industrial applications .
属性
IUPAC Name |
2-[8-[bis(dimethylamino)methylideneamino]naphthalen-1-yl]-1,1,3,3-tetramethylguanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N6/c1-23(2)19(24(3)4)21-16-13-9-11-15-12-10-14-17(18(15)16)22-20(25(5)6)26(7)8/h9-14H,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHHYQWGIGYWHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=NC1=CC=CC2=C1C(=CC=C2)N=C(N(C)C)N(C)C)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2-Bis({[3-(2-methylaziridin-1-yl)propanoyl]oxy}methyl)butyl 3-(2-methylaziridin-1-yl)propanoate](/img/structure/B7801478.png)

![(+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline]](/img/structure/B7801487.png)











